molecular formula C7H9N3O B12820621 1-(2,3-Dihydro-1H-imidazo[1,2-a]imidazol-1-yl)ethanone CAS No. 67139-09-7

1-(2,3-Dihydro-1H-imidazo[1,2-a]imidazol-1-yl)ethanone

Cat. No.: B12820621
CAS No.: 67139-09-7
M. Wt: 151.17 g/mol
InChI Key: KYPJXZSIGQQYSR-UHFFFAOYSA-N
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Description

1-(2,3-Dihydro-1H-imidazo[1,2-a]imidazol-1-yl)ethanone is a heterocyclic compound that features an imidazo[1,2-a]imidazole core. This structure is notable for its potential applications in various fields, including medicinal chemistry and materials science. The compound’s unique arrangement of nitrogen atoms within the ring system imparts distinctive chemical properties that make it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,3-Dihydro-1H-imidazo[1,2-a]imidazol-1-yl)ethanone typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of glyoxal with ammonia, leading to the formation of the imidazole ring . Further functionalization can be achieved through various organic reactions, such as alkylation or acylation, to introduce the ethanone group.

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and catalytic processes can be employed to scale up the production while maintaining efficiency and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions: 1-(2,3-Dihydro-1H-imidazo[1,2-a]imidazol-1-yl)ethanone can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various alkyl or acyl groups .

Scientific Research Applications

1-(2,3-Dihydro-1H-imidazo[1,2-a]imidazol-1-yl)ethanone has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 1-(2,3-Dihydro-1H-imidazo[1,2-a]imidazol-1-yl)ethanone exerts its effects involves interactions with molecular targets such as enzymes or receptors. The imidazole ring can coordinate with metal ions or form hydrogen bonds with biological macromolecules, influencing their activity and function. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .

Comparison with Similar Compounds

Uniqueness: 1-(2,3-Dihydro-1H-imidazo[1,2-a]imidazol-1-yl)ethanone stands out due to its fused imidazole rings, which provide unique electronic and steric properties. This makes it particularly valuable in applications requiring specific interactions with biological or chemical targets .

Properties

CAS No.

67139-09-7

Molecular Formula

C7H9N3O

Molecular Weight

151.17 g/mol

IUPAC Name

1-(2,3-dihydroimidazo[1,2-a]imidazol-1-yl)ethanone

InChI

InChI=1S/C7H9N3O/c1-6(11)10-5-4-9-3-2-8-7(9)10/h2-3H,4-5H2,1H3

InChI Key

KYPJXZSIGQQYSR-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1CCN2C1=NC=C2

Origin of Product

United States

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